Sulfacytine

Beschreibung

This compound is a short-acting sulfonamide. The sulfonamides are synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms. However, many strains of an individual species may be resistant. Sulfonamides inhibit multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle. Bacterial sensitivity is the same for the various sulfonamides, and resistance to one sulfonamide indicates resistance to all. Most sulfonamides are readily absorbed orally. However, parenteral administration is difficult, since the soluble sulfonamide salts are highly alkaline and irritating to the tissues. The sulfonamides are widely distributed throughout all tissues. High levels are achieved in pleural, peritoneal, synovial, and ocular fluids. Although these drugs are no longer used to treat meningitis, CSF levels are high in meningeal infections. this compound is a competitive inhibitor of the enzyme dihydropteroate synthetase. It inhibits bacterial synthesis of of dihydrofolic acid by preventing the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid.

This compound is a short-acting, broad-spectrum sulfonamide and a synthetic analog of para-aminobenzoic acid (PABA) with bacteriostatic property. This compound competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This leads to an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, ultimately resulting in cell growth arrest and cell death.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1975.

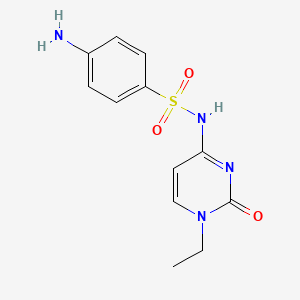

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-N-(1-ethyl-2-oxopyrimidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3S/c1-2-16-8-7-11(14-12(16)17)15-20(18,19)10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBQAECNSSQUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=NC1=O)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023606 | |

| Record name | Sulfacytine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfacytine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

175 mg sol in 100 mL buffer at pH 5 at 37 °C, Insoluble in water; soluble in alkali, Solubility increases with increasing pH., 4.68e-01 g/L | |

| Record name | Sulfacytine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01298 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFACYTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfacytine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from butyl alcohol, methanol, Crystalline | |

CAS No. |

17784-12-2, 1401-49-6 | |

| Record name | Sulfacytine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17784-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfactin (antibiotic) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001401496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfacytine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017784122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfacytine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01298 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfacytine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfacytine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFACYTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T795873AJP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFACYTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfacytine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

166.5-168 °C, MP: 104 °C /Monohydrate/, 166.5 °C | |

| Record name | Sulfacytine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01298 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFACYTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfacytine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Antibacterial Spectrum of Sulfacytine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfacytine is a short-acting, synthetic sulfonamide antibiotic that was formerly used for the treatment of acute urinary tract infections.[1][2] As a broad-spectrum bacteriostatic agent, it exhibits activity against a range of gram-positive and many gram-negative organisms.[1][3][4][5] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and the methodologies used to evaluate its efficacy. Due to the discontinuation of the drug in 2006, specific quantitative data, such as recent Minimum Inhibitory Concentration (MIC) values, are limited.[2] This guide, therefore, synthesizes available historical data and general principles of sulfonamide microbiology to provide a thorough understanding of this compound's properties.

Mechanism of Action

This compound, like other sulfonamides, functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase.[1][3][4][5][6] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the de novo synthesis of purines, pyrimidines, and certain amino acids. By acting as a structural analog of para-aminobenzoic acid (PABA), a natural substrate for dihydropteroate synthetase, this compound competitively blocks the incorporation of PABA into dihydrofolic acid.[1][3][6] This inhibition of the folate synthesis pathway ultimately leads to the cessation of bacterial growth and replication, hence its bacteriostatic effect.[6] It is important to note that human cells are unaffected by this mechanism as they obtain folic acid from their diet and do not possess the dihydropteroate synthetase enzyme.

References

- 1. This compound | C12H14N4O3S | CID 5322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jpedres.org [jpedres.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. rsc.org [rsc.org]

- 6. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Structure of Sulfacytine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfacytine, a short-acting sulfonamide antibiotic, has historically been utilized for the treatment of acute urinary tract infections. As a competitive inhibitor of dihydropteroate synthetase, it plays a crucial role in blocking the bacterial folic acid synthesis pathway, a mechanism that has been a cornerstone of antimicrobial therapy. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound. Detailed data is presented in structured tables for clarity and comparative analysis. Furthermore, this document outlines experimental protocols for the synthesis and characterization of this compound and includes a visualization of its mechanism of action within the bacterial folic acid synthesis pathway.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] Key chemical and physical properties are summarized in the tables below for easy reference.

| Identifier | Value | Source |

| IUPAC Name | 4-amino-N-(1-ethyl-2-oxopyrimidin-4-yl)benzenesulfonamide | [1][2] |

| CAS Number | 17784-12-2 | [1][3] |

| Chemical Formula | C₁₂H₁₄N₄O₃S | [1][3][4][5] |

| Synonyms | Sulfacitine, N-(1-ethyl-1,2-dihydro-2-oxo-4-pyrimidinyl)sulfanilamide | [1] |

| Property | Value | Source |

| Molecular Weight | 294.33 g/mol | [1][4][5] |

| Melting Point | 166.5-168 °C | [1] |

| Solubility | 1750 mg/L (at 37 °C, pH 5) | [1] |

| pKa | 6.9 | [1] |

| Appearance | Crystals from butyl alcohol, methanol | [1] |

Chemical Structure

This compound is a sulfonamide derivative characterized by a sulfanilamide moiety linked to an N-ethyl-cytosine group. The core structure consists of a benzene ring substituted with an amino group and a sulfonamide group. The sulfonamide nitrogen is further substituted with a 1-ethyl-2-oxo-1,2-dihydropyrimidin-4-yl ring.

Key Functional Groups:

-

Aniline: The primary amino group attached to the benzene ring is crucial for its structural analogy to para-aminobenzoic acid (PABA).

-

Sulfonamide: The -SO₂NH- group is the defining feature of this class of antibiotics.

-

Pyrimidinone: The substituted pyrimidine ring contributes to the overall physicochemical properties of the molecule.

Mechanism of Action

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS).[1] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate, a crucial step in the de novo synthesis of folic acid.[1] Bacteria rely on this pathway to produce tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids and certain amino acids. By mimicking the structure of PABA, this compound binds to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid and ultimately inhibiting bacterial growth and replication.[1]

Figure 1: Mechanism of action of this compound in the bacterial folic acid synthesis pathway.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound. These protocols are based on established procedures for sulfonamide synthesis and analysis and may require optimization for specific laboratory conditions.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the reaction of a suitably protected sulfonyl chloride with an appropriate aminopyrimidine derivative, followed by deprotection.

Materials:

-

N-Acetylsulfanilyl chloride

-

4-Amino-1-ethyl-1,2-dihydropyrimidin-2-one

-

Pyridine

-

Hydrochloric acid

-

Sodium hydroxide

-

Ethanol

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction: In a round-bottom flask, dissolve 4-Amino-1-ethyl-1,2-dihydropyrimidin-2-one (1 equivalent) in pyridine. Cool the solution in an ice bath.

-

Add N-Acetylsulfanilyl chloride (1.1 equivalents) portion-wise to the cooled solution with constant stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Work-up: Quench the reaction by pouring the mixture into ice-cold dilute hydrochloric acid.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude N-acetylated intermediate.

-

Deprotection: Dissolve the crude intermediate in a mixture of ethanol and concentrated hydrochloric acid.

-

Reflux the mixture for 4-6 hours.

-

Isolation and Purification: Cool the reaction mixture and neutralize with a solution of sodium hydroxide.

-

The precipitated crude this compound is collected by filtration.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Figure 2: General workflow for the synthesis of this compound.

Characterization Methods

Objective: To determine the ultraviolet absorption maxima of this compound.

Instrumentation: A double-beam UV-Visible spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock solution, prepare a working solution of 10 µg/mL in methanol.

-

Blank: Use methanol as the blank reference.

-

Measurement: Scan the sample solution from 400 nm to 200 nm.

-

Analysis: Record the wavelengths of maximum absorbance (λmax).

Objective: To confirm the chemical structure of this compound using ¹H and ¹³C NMR.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR: Acquire the proton NMR spectrum using standard acquisition parameters.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. A proton-decoupled pulse sequence is typically used.

-

Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the presence of all protons and carbons in the expected chemical environments.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or other suitable soft ionization source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

-

Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to further confirm the structure.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and structure of this compound. The data presented in a structured format, along with the detailed experimental protocols and the visualization of its mechanism of action, offer a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of these fundamental aspects is critical for any further research or application involving this compound. Although this compound is a well-established molecule, this comprehensive guide serves as a centralized repository of its core chemical and structural information.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. pharmahealthsciences.net [pharmahealthsciences.net]

- 3. A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of sulfation sites of metabolites and prediction of the compounds’ biological effects - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antibacterial Activity of Sulfacytine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial activity of Sulfacytine, a short-acting sulfonamide antibiotic. The document details its mechanism of action, presents illustrative quantitative data on its antibacterial spectrum, and provides a comprehensive experimental protocol for assessing its efficacy.

Introduction to this compound

This compound is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class.[1] Like other sulfonamides, it exhibits a broad spectrum of activity against many Gram-positive and Gram-negative organisms.[1] Its clinical use, primarily for acute urinary tract infections, has been largely discontinued. However, the study of its antibacterial properties remains relevant for understanding sulfonamide action and resistance mechanisms.

Mechanism of Action

The antibacterial effect of this compound is based on its structural similarity to para-aminobenzoic acid (PABA).[1] Bacteria that synthesize their own folic acid utilize PABA as a crucial substrate for the enzyme dihydropteroate synthase (DHPS).[1] this compound acts as a competitive inhibitor of DHPS, preventing the condensation of PABA with dihydropterin pyrophosphate.[1] This blockade disrupts the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of purines, thymidine, and certain amino acids. The ultimate result is the inhibition of bacterial growth and replication.[1]

Quantitative In Vitro Activity

Table 1: Representative MIC Values for Sulfadiazine Note: This data is for Sulfadiazine and is intended to be illustrative of the potential activity of a short-acting sulfonamide like this compound. Actual MIC values for this compound may vary.

| Bacterial Species | Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus | MDR Isolates | 64 - 128 | 64 | 128 | |

| Pseudomonas aeruginosa | MDR Isolates | 64 - 128 | 64 | 128 | |

| Pseudomonas aeruginosa | Canine Otitis Isolates | 1 - 64 | N/A | N/A | [2] |

| Escherichia coli | Clinical Isolates | N/A | 15-20 ppm | N/A | [1] |

| Staphylococcus aureus | MRSA | >1024 | N/A | N/A | [3] |

MIC50: The concentration that inhibits 50% of the tested isolates. MIC90: The concentration that inhibits 90% of the tested isolates. N/A: Not Available in the cited source.

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution tests.

Materials

-

This compound powder (analytical grade)

-

Appropriate solvent for this compound (e.g., DMSO, followed by dilution in broth)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates (U- or flat-bottom)

-

Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Methodology

Step 1: Preparation of Antimicrobial Stock Solution

-

Prepare a high-concentration stock solution of this compound by dissolving a precisely weighed amount of the powder in a minimal volume of a suitable solvent.

-

Further dilute the stock solution in CAMHB to achieve a starting concentration that is typically double the highest concentration to be tested in the assay.

Step 2: Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies into a tube containing sterile saline.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (OD600 of 0.08-0.10), and corresponds to approximately 1-2 x 108 CFU/mL.

-

Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

Step 3: Preparation of the Microtiter Plate

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

-

Add 100 µL of the starting this compound solution (prepared in Step 1) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

-

This will result in wells containing 100 µL of varying concentrations of this compound.

-

Designate wells for a positive control (broth with inoculum, no drug) and a negative control (broth only, no inoculum).

Step 4: Inoculation and Incubation

-

Add 10 µL of the final bacterial inoculum (prepared in Step 2) to each well, except for the negative control. The final volume in each well will be approximately 110 µL.

-

Seal the plate (e.g., with an adhesive film) to prevent evaporation.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

Step 5: Interpretation of Results

-

After incubation, examine the plate visually for bacterial growth (turbidity). A reading mirror or a microplate reader can aid in this process.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

The positive control well should show distinct turbidity, and the negative control well should remain clear.

Summary

This guide has outlined the fundamental aspects of this compound's in vitro antibacterial activity. Its efficacy stems from the competitive inhibition of dihydropteroate synthase, a critical enzyme in the bacterial folic acid synthesis pathway. While specific, contemporary quantitative data for this compound is scarce, representative data from similar sulfonamides suggest activity against a range of bacteria, though resistance is a known factor. The provided broth microdilution protocol offers a standardized and reliable method for researchers to determine the MIC of this compound against specific bacterial strains of interest, enabling further investigation into its potential applications and resistance profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of minimum inhibitory concentrations for silver sulfadiazine and other topical antimicrobial agents against strains of Pseudomonas aeruginosa isolated from canine otitis externa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Core Mechanism of Sulfacytine: A Technical Guide to Folic Acid Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Sulfacytine, a competitive inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. This document provides a detailed overview of the biochemical interactions, quantitative inhibitory data, and the experimental protocols used to characterize this interaction.

Introduction: The Strategic Targeting of Bacterial Folic Acid Synthesis

Bacteria, unlike mammals, are incapable of utilizing pre-formed folic acid from their environment and must synthesize it de novo.[1][2] This metabolic pathway is therefore an ideal target for antimicrobial agents. Folic acid is a vital precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, making its production essential for bacterial growth and replication.[2][3] Sulfonamide antibiotics, including this compound, exploit this metabolic vulnerability.[2]

This compound is a synthetic structural analog of para-aminobenzoic acid (PABA), a natural substrate for the enzyme dihydropteroate synthase (DHPS).[4][5] By mimicking PABA, this compound competitively inhibits DHPS, thereby halting the folic acid synthesis cascade and exerting a bacteriostatic effect.[4]

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The bacterial folic acid synthesis pathway involves a series of enzymatic steps. A key step is the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and PABA to form 7,8-dihydropteroate, a reaction catalyzed by DHPS.[6]

This compound's efficacy stems from its structural similarity to PABA. This allows it to bind to the active site of DHPS, directly competing with the endogenous PABA substrate.[4] This competitive inhibition prevents the formation of 7,8-dihydropteroate, leading to a depletion of the downstream products, dihydrofolic acid and tetrahydrofolic acid. The latter is a crucial cofactor in one-carbon transfer reactions necessary for the synthesis of purines, thymidine, and certain amino acids. The interruption of these essential biosynthetic pathways ultimately leads to the cessation of bacterial growth.[2]

Signaling Pathway Diagram

Caption: Inhibition of bacterial folic acid synthesis by this compound.

Quantitative Analysis of DHPS Inhibition

| Sulfonamide | Target Organism | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| Sulfadiazine | Arabidopsis thaliana | 4.2 | N/A | Competitive | [7] |

| Sulfamethoxazole | Toxoplasma gondii | N/A | 1.1 | Competitive | [8] |

| Sulfathiazole | Plasmodium falciparum | N/A | Varies (resistance) | Competitive | [9] |

| Sulfanilamide | Arabidopsis thaliana | 18.6 | N/A | Competitive | [7] |

| Sulfacetamide | Arabidopsis thaliana | 9.6 | N/A | Competitive | [7] |

N/A: Not available in the cited reference.

The variability in Ki values for sulfathiazole against Plasmodium falciparum highlights the impact of mutations in the DHPS enzyme, which can lead to sulfonamide resistance.[9]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibition of DHPS by this compound.

Dihydropteroate Synthase Inhibition Assay (Spectrophotometric Method)

This continuous spectrophotometric assay is a widely used method for determining DHPS activity and inhibition.[4]

Principle: The product of the DHPS reaction, 7,8-dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.

Materials:

-

Purified recombinant DHPS enzyme

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) substrate

-

para-Aminobenzoic acid (PABA) substrate

-

This compound (or other sulfonamide inhibitor)

-

Purified recombinant DHFR enzyme

-

NADPH

-

Assay Buffer: 100 mM Tris-HCl (pH 8.5), 10 mM MgCl2, 10 mM DTT

-

UV-transparent 96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In each well of the microplate, prepare the reaction mixture containing:

-

Assay Buffer

-

DHPPP (final concentration, e.g., 50 µM)

-

PABA (final concentration, e.g., 200 µM)

-

NADPH (final concentration, e.g., 200 µM)

-

DHFR (final concentration, e.g., 1 unit/mL)

-

Varying concentrations of this compound (for IC50 determination) or a fixed concentration (for single-point inhibition). For control wells, add the solvent used for the inhibitor.

-

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DHPS enzyme to each well.

-

Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) at a constant temperature (e.g., 37°C).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.

-

For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

-

For Ki determination, perform the assay with varying concentrations of both PABA and this compound and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

-

Experimental Workflow Diagram

Caption: Workflow for the spectrophotometric DHPS inhibition assay.

HPLC-Based Assay for DHPS Inhibition

This method provides a direct measurement of the product formation and can be used to confirm the results from the spectrophotometric assay.

Principle: The reaction is allowed to proceed for a fixed time, then stopped, and the amount of 7,8-dihydropteroate formed is quantified using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Same as for the spectrophotometric assay, excluding DHFR and NADPH.

-

Quenching solution (e.g., 1 M HCl)

-

HPLC system with a C18 column and a UV detector

Procedure:

-

Reaction Setup: Prepare reaction mixtures as described in the spectrophotometric assay (steps 1a and 1b), but without DHFR and NADPH.

-

Reaction Initiation and Termination: Initiate the reaction by adding DHPS. Allow the reaction to proceed for a specific time (e.g., 15 minutes) at a constant temperature. Stop the reaction by adding the quenching solution.

-

Sample Preparation: Centrifuge the samples to pellet any precipitated protein. Transfer the supernatant to HPLC vials.

-

HPLC Analysis: Inject the samples onto the HPLC system. Separate the components using an appropriate mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).

-

Quantification: Monitor the elution of 7,8-dihydropteroate at its maximum absorbance wavelength (e.g., ~280 nm). Quantify the amount of product formed by comparing the peak area to a standard curve of known concentrations of 7,8-dihydropteroate.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value as described previously.

Conclusion

This compound functions as a potent inhibitor of bacterial folic acid synthesis through its competitive inhibition of dihydropteroate synthase. As a structural analog of PABA, it effectively blocks a critical step in a metabolic pathway essential for bacterial survival. The experimental protocols detailed herein provide robust methods for characterizing the inhibitory activity of this compound and other sulfonamides, which is crucial for the ongoing development of novel antimicrobial agents to combat the challenge of antibiotic resistance. Further research to determine the specific IC50 and Ki values for this compound against a range of clinically relevant bacterial DHPS enzymes would be of significant value.

References

- 1. 3‑Hydroxy-Beta-Lactam Inhibitors of Dihydrofolate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C12H14N4O3S | CID 5322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 4. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative structure-activity analysis in dihydropteroate synthase inhibition by sulfones. Comparison with sulfanilamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Arabidopsis dihydropteroate synthase: general properties and inhibition by reaction product and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of a class of sulfonamides highly active against dihydropteroate synthase form Toxoplasma gondii, Pneumocystis carinii, and Mycobacterium avium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Sulfacytine in Lab Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfacytine is a short-acting sulfonamide antibiotic that exerts its bacteriostatic effect by competitively inhibiting the bacterial synthesis of folic acid.[1] Understanding the pharmacokinetic and metabolic profile of a drug candidate like this compound is paramount in preclinical drug development for predicting its efficacy and safety in humans. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and metabolism of this compound in laboratory models. Due to the limited publicly available data specifically for this compound, this guide also incorporates relevant information from studies on other structurally similar short-acting sulfonamides to provide a broader context and predictive insights.

Pharmacokinetics

The disposition of a drug in the body is characterized by its absorption, distribution, metabolism, and excretion (ADME). While specific quantitative pharmacokinetic parameters for this compound in lab models are not extensively reported in publicly accessible literature, some key human data points provide a valuable reference. This compound has a biological half-life of approximately 4 hours and exhibits high serum protein binding at 86%.[2] It is primarily excreted by the kidneys, with over 90% of the drug eliminated in its free, active form.[2]

Data Presentation

To facilitate comparison, the following tables summarize the available pharmacokinetic data for this compound and other relevant sulfonamides in various species.

Table 1: Pharmacokinetic Parameters of this compound (Human Data)

| Parameter | Value | Reference |

| Biological Half-life (t½) | ~4 hours | [2] |

| Serum Protein Binding | 86% | [2] |

| Primary Route of Excretion | Renal (>90% as unchanged drug) | [2] |

Table 2: Comparative Pharmacokinetic Parameters of Other Sulfonamides in Lab Models

| Compound | Species | Route | Dose | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Reference |

| Sulfadiazine | Dog | Oral | 30 mg/kg | Data not available | 4 | 9.9 | Data not available | [3] |

| Sulfadimethoxine | Dog | IV | 55 mg/kg | Data not available | Not applicable | 13.10 | Data not available | [2] |

| Sulfasalazine Metabolites | Rat | Oral | 60 mg/kg | Significantly greater with 10 mg/kg riboflavin | Data not available | Data not available | Significantly greater with 10 mg/kg riboflavin | [4] |

Note: The lack of specific quantitative data for this compound in animal models highlights a significant data gap in the preclinical characterization of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are scarce. However, standard methodologies for key pharmacokinetic and metabolism studies can be adapted.

In Vivo Pharmacokinetic Study in Rats (General Protocol)

This protocol outlines a general procedure for a single-dose oral pharmacokinetic study in rats, which can be adapted for this compound.

-

Animal Model: Male Sprague-Dawley rats (n=6 per time point).

-

Dosing: Administration of a single oral dose of this compound (e.g., 50 mg/kg) via gavage.

-

Sample Collection: Blood samples are collected via the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound and its potential metabolites are determined using a validated HPLC-MS/MS method.[5]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).

In Vitro Metabolism Study using Rat Liver Microsomes (General Protocol)

This protocol describes a typical in vitro experiment to identify metabolites of this compound using rat liver microsomes.

-

Test System: Pooled rat liver microsomes.

-

Incubation: this compound (e.g., 1 µM) is incubated with liver microsomes in the presence of NADPH at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Metabolite Identification: Samples are analyzed by LC-MS/MS to identify potential metabolites by comparing their mass spectra with the parent drug.[6][7]

Plasma Protein Binding by Equilibrium Dialysis (General Protocol)

This protocol details a standard equilibrium dialysis method to determine the extent of this compound binding to plasma proteins.[8][9][10][11]

-

Apparatus: A 96-well equilibrium dialysis plate with a semi-permeable membrane (MWCO 12-14 kDa).

-

Procedure:

-

One chamber of each well is filled with plasma (e.g., rat or dog plasma) spiked with this compound (e.g., 1 µM).

-

The other chamber is filled with dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).

-

The plate is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

-

-

Analysis: The concentrations of this compound in both the plasma and buffer chambers are determined by LC-MS/MS.

-

Calculation: The percentage of protein binding is calculated from the difference in concentrations between the two chambers.

Metabolism

The biotransformation of drugs is a critical factor influencing their efficacy and potential for toxicity. For sulfonamides, the primary metabolic pathway is N-acetylation.[2] Hydroxylation is another common metabolic route for this class of compounds.

Known and Predicted Metabolic Pathways

While specific metabolic pathways for this compound have not been extensively elucidated, based on the known metabolism of other sulfonamides, the following pathways are anticipated:

-

N4-Acetylation: The amino group at the N4 position of the benzene ring is a primary site for acetylation, catalyzed by N-acetyltransferases (NATs). This is a common detoxification pathway for sulfonamides.

-

Hydroxylation: The aromatic ring or the ethyl group on the pyrimidine ring could be subject to hydroxylation, primarily mediated by Cytochrome P450 (CYP) enzymes.[12]

Conclusion

This technical guide summarizes the currently available information on the pharmacokinetics and metabolism of this compound in laboratory models. A significant finding is the scarcity of specific preclinical data for this compound. While general characteristics of sulfonamides provide a framework for understanding its likely ADME properties, the lack of quantitative data in common laboratory animal models represents a critical knowledge gap. Future research should focus on conducting definitive in vivo pharmacokinetic studies in species such as rats and dogs, as well as comprehensive in vitro metabolism studies using liver microsomes and hepatocytes to identify specific metabolites and the enzymes responsible for their formation. Such data are essential for a thorough preclinical assessment and for guiding the design of potential future clinical investigations.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacokinetics and metabolism of the antitumor agent sulfamic acid 1,7-heptanediyl ester (sulfamic acid diester) in the mouse and beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of sultamicillin in mice, rats, and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of sulfasalazine metabolites in rats following concomitant oral administration of riboflavin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Validated HPLC-MS/MS Method for Simultaneous Determination of Militarine and Its Three Metabolites in Rat Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. Impact of pH on plasma protein binding in equilibrium dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulfacytine as a Competitive Inhibitor of Para-Aminobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of sulfacytine's mechanism of action as a competitive inhibitor of para-aminobenzoic acid (PABA). It covers the biochemical pathways, quantitative inhibition data, and detailed experimental protocols relevant to the study of this compound and other sulfonamides.

Introduction

This compound is a short-acting, broad-spectrum sulfonamide antibiotic.[1] Like other drugs in its class, its therapeutic effect stems from its ability to act as a structural analog of para-aminobenzoic acid (PABA).[2] This mimicry allows this compound to interfere with a critical metabolic pathway in bacteria: the synthesis of folic acid.[3][4] By competitively inhibiting the enzyme dihydropteroate synthase (DHPS), this compound prevents the formation of dihydrofolic acid, a necessary precursor for the synthesis of nucleotides (purines and pyrimidines) and certain amino acids.[1][5] This disruption ultimately leads to a bacteriostatic effect, arresting bacterial growth and replication.[1][2] Mammalian cells are unaffected because they do not synthesize their own folic acid, instead acquiring it from their diet, which accounts for the selective toxicity of sulfonamides.[2][4]

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The primary target of this compound is the bacterial enzyme dihydropteroate synthase (DHPS).[1][4] This enzyme catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with PABA to form 7,8-dihydropteroate.[6][7] This reaction is a crucial step in the de novo synthesis of folate.

This compound functions as a classic competitive inhibitor. Due to its structural similarity to the natural substrate PABA, it binds to the active site of the DHPS enzyme.[8][9] This binding is reversible and in direct competition with PABA. When this compound occupies the active site, it prevents PABA from binding, thereby blocking the synthesis of 7,8-dihydropteroate and halting the entire folic acid pathway.[1][9] The bacteriostatic action is achieved by depriving the bacterial cell of the essential folate coenzymes required for DNA, RNA, and protein synthesis.[5][10]

Quantitative Inhibition Data

The potency of an enzyme inhibitor is typically quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50).

-

Ki (Inhibition Constant): Represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher binding affinity and thus a more potent inhibitor. It is an intrinsic measure of potency that is independent of substrate concentration.[11]

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. Unlike Ki, the IC50 value is dependent on experimental conditions, particularly the concentration of the substrate.[11][12]

| Compound | Organism | Target Enzyme | Parameter | Value | Reference |

| Sulfadiazine | Escherichia coli | Dihydropteroate Synthase | Ki | 2.5 x 10-6 M | [13] |

| 4,4′-Diaminodiphenylsulfone (DDS) | Escherichia coli | Dihydropteroate Synthase | Ki | 5.9 x 10-6 M | [13] |

| 4,4′-Diaminodiphenylsulfone (DDS) | Escherichia coli | Dihydropteroate Synthase | IC50 | 2.0 x 10-5 M | [13] |

| Sulfonamide Analogue (FQ5) | P. aeruginosa | - | MIC | 16 µg/mL | [14] |

| Sulfonamide Analogue (FQ5) | E. coli | - | MIC | 16 µg/mL | [14] |

Note: MIC (Minimum Inhibitory Concentration) is a measure of a drug's effect on bacterial growth, not direct enzyme inhibition, but is relevant for assessing overall antibacterial activity.

Experimental Protocols

Characterizing the activity of this compound involves both enzymatic assays and whole-cell antimicrobial susceptibility testing.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of DHPS. The protocol is adapted from methodologies described for sulfonamide testing.[7][15]

Objective: To determine the Ki or IC50 of this compound for DHPS.

Materials:

-

Purified bacterial DHPS enzyme

-

Tris-HCl buffer (e.g., 40 mM, pH 8.2)

-

Magnesium chloride (MgCl2, 5 mM)

-

Dithiothreitol (DTT, 10 mM)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

Radiolabeled [3H]p-aminobenzoic acid ([3H]PABA)

-

This compound (or other test inhibitor) at various concentrations

-

Scintillation fluid and vials

-

Microcentrifuge tubes or 96-well plates

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and DTT.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a control with no inhibitor.

-

Enzyme Addition: Add a standardized amount of purified DHPS enzyme to each tube.

-

Pre-incubation: Incubate the enzyme-inhibitor mixture for a short period (e.g., 5-10 minutes) at the optimal temperature (e.g., 37°C) to allow for binding equilibrium.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, DHPPP and radiolabeled [3H]PABA. The concentration of PABA should be near its Michaelis constant (Km) for accurate IC50 determination.

-

Reaction Incubation: Incubate the reaction for a fixed time (e.g., 20-30 minutes) during which the reaction rate is linear.

-

Reaction Termination: Stop the reaction, typically by adding a strong acid (e.g., trichloroacetic acid).

-

Product Separation: The radiolabeled product (dihydropteroate) can be separated from the unreacted [3H]PABA. (This step's specifics depend on the full assay design, which was not detailed in the search results).

-

Quantification: Measure the radioactivity of the product using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the inhibition mechanism and the Km of the substrate are known.[12]

Minimum Inhibitory Concentration (MIC) Determination

This whole-cell assay determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium. The micro-broth dilution method is a standard protocol.[14]

Objective: To determine the MIC of this compound against specific bacterial strains.

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (MHB) or other suitable growth medium

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to a specific density (e.g., 5 x 105 CFU/mL)

-

Incubator (37°C)

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in the growth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well, including a positive control well (broth + bacteria, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: After incubation, visually inspect the plates for turbidity (bacterial growth).

-

MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth (no turbidity) is observed.

Conclusion

This compound exemplifies the mechanism of action of the sulfonamide class of antibiotics, serving as a potent competitive inhibitor of dihydropteroate synthase. By acting as a PABA analogue, it effectively blocks the bacterial folic acid synthesis pathway, leading to a bacteriostatic effect. Understanding its interaction with the DHPS active site, quantifying its inhibitory effects through Ki and IC50 values, and applying standardized protocols like enzyme inhibition assays and MIC determination are all critical for its study and for the development of new antimicrobial agents targeting this essential pathway.

References

- 1. This compound | C12H14N4O3S | CID 5322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 5. resources.biomol.com [resources.biomol.com]

- 6. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Example of a Competitive Inhibitor [science.umd.edu]

- 9. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Dawn of the Antimicrobial Age: Historical Research Applications of Short-Acting Sulfonamides

An In-depth Technical Guide on the Historical Research Applications of Short-Acting Sulfonamides

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of sulfonamides in the 1930s marked a pivotal moment in medical history, heralding the beginning of the modern antimicrobial era.[1] These synthetic compounds were the first effective systemic antibacterial agents available to medicine, transforming the treatment of bacterial infections and dramatically reducing mortality from previously fatal conditions like puerperal sepsis, meningitis, and pneumonia.[1] The first of these "miracle drugs" was Prontosil, a red azo dye, which was discovered by Gerhard Domagk in 1932 to have a remarkable protective action against streptococcal infections in mice.[2][3][4] Subsequent research revealed that Prontosil was a prodrug, metabolized in the body to its active form, para-aminobenzenesulfonamide, or sulfanilamide.[3][5] This discovery unlocked the potential for the chemical synthesis of a multitude of sulfonamide derivatives.

Short-acting sulfonamides were among the first to be developed and are characterized by their relatively rapid absorption and excretion. This guide provides an in-depth technical overview of the historical research applications of these pioneering drugs, focusing on their mechanism of action, key experimental protocols, and the quantitative data that underpinned their development and clinical use.

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

The primary mechanism of action of sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[6][7] This enzyme is crucial for the synthesis of folic acid (vitamin B9), an essential nutrient for bacteria that they must produce themselves. Folic acid is a vital precursor for the synthesis of nucleotides, the building blocks of DNA and RNA.[2]

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a natural substrate for DHPS.[1] Due to this structural similarity, sulfonamides compete with PABA for the active site of the enzyme.[2] When a sulfonamide molecule binds to DHPS, it prevents the incorporation of PABA into dihydropteroic acid, a precursor to folic acid. This blockage of the folic acid synthesis pathway leads to a depletion of essential nucleotides, ultimately resulting in the cessation of bacterial growth and replication.[2] This bacteriostatic action allows the host's immune system to clear the infection.[8]

The selective toxicity of sulfonamides for bacteria is due to the fact that mammalian cells do not synthesize their own folic acid; they obtain it from their diet.[2][6][7] Therefore, the inhibition of this pathway does not affect host cells.

Signaling Pathway: Bacterial Folic Acid Synthesis

Caption: Bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Historical Experimental Research and Protocols

The development of sulfonamides was driven by pioneering in vivo and in vitro research. Below are detailed protocols for key historical experiments.

Domagk's Mouse Protection Test for Prontosil (c. 1932)

This foundational in vivo experiment demonstrated the antibacterial efficacy of Prontosil.

Objective: To determine if Prontosil could protect mice from a lethal bacterial infection.

Experimental Protocol:

-

Bacterial Strain: A virulent strain of Streptococcus pyogenes was used, originally isolated from a human patient with a severe infection.

-

Inoculum Preparation: The streptococci were cultured in a suitable broth medium. The concentration of the bacteria was adjusted to determine the lethal dose for mice.

-

Animal Model: A cohort of mice was used for the experiment.

-

Infection: All mice in the cohort were injected with a lethal dose of the Streptococcus pyogenes culture.[2]

-

Treatment:

-

The mice were divided into a treatment group and a control group.

-

The treatment group received an oral or subcutaneous dose of Prontosil.[2]

-

The control group received no treatment.

-

-

Observation: The mice were observed over several days, and mortality was recorded for both groups.

-

Endpoint: The primary endpoint was the survival rate in the treatment group compared to the control group.

Historical Result: The mice treated with Prontosil survived the otherwise lethal infection, while the untreated control mice succumbed.[2] This was the first demonstration of a synthetic compound's ability to cure a systemic bacterial infection.

Woods' PABA Antagonism Experiment (c. 1940)

This crucial in vitro experiment elucidated the mechanism of action of sulfonamides.

Objective: To investigate the substance responsible for inhibiting the bacteriostatic action of sulfanilamide.

Experimental Protocol:

-

Bacterial Strain: A strain of beta-hemolytic streptococci was used.

-

Culture Medium: A defined culture medium that supported bacterial growth was prepared.

-

Experimental Setup:

-

A series of culture tubes were prepared, each containing the defined medium.

-

A fixed, bacteriostatic concentration of sulfanilamide was added to each tube.

-

Varying concentrations of a yeast extract, known to contain a sulfanilamide antagonist, were added to the tubes.

-

-

Inoculation and Incubation: Each tube was inoculated with a standard amount of the streptococcal culture and incubated under appropriate conditions.

-

Observation: The tubes were observed for bacterial growth (turbidity).

-

Identification of Antagonist: The active component in the yeast extract that antagonized the effect of sulfanilamide was isolated and identified as p-Aminobenzoic Acid (PABA).

-

Quantitative Analysis: The experiment was repeated with known concentrations of PABA and sulfanilamide to establish a quantitative relationship between the inhibitor (sulfanilamide) and the metabolite (PABA).

Historical Result: Woods demonstrated that PABA could reverse the bacteriostatic effect of sulfanilamide. The study showed a constant ratio of PABA to sulfanilamide was required to overcome the inhibition, suggesting a competitive antagonism.[9]

Workflow for In Vitro Antibacterial Susceptibility Testing

Caption: Historical workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data from Historical Research

The following tables summarize quantitative data from the early era of sulfonamide research.

Table 1: Pharmacokinetic Properties of Early Short-Acting Sulfonamides

| Sulfonamide | Year Introduced | Half-life (hours) | Notes |

| Sulfanilamide | 1936 | ~7 | The first commercially available sulfonamide. |

| Sulfapyridine | 1938 | ~10 | More effective against pneumococci but with higher toxicity. |

| Sulfathiazole | 1940 | ~3-6 | Highly active but prone to causing renal complications. |

| Sulfadiazine | 1941 | ~17 | Considered less toxic and became a widely used sulfonamide. |

| Sulfisoxazole | 1949 | ~6 | High solubility, reducing the risk of crystalluria. |

Note: Half-life values from historical sources can vary. These are approximate values for comparison.

Table 2: Historical In Vitro Activity of Short-Acting Sulfonamides

| Bacterial Species | Sulfanilamide MIC (µg/mL) | Sulfathiazole MIC (µg/mL) |

| Streptococcus pyogenes | 10 - 100 | 1 - 10 |

| Pneumococcus | >100 | 5 - 20 |

| Escherichia coli | 50 - 200 | 10 - 50 |

| Staphylococcus aureus | >200 | 20 - 100 |

Note: MIC values are illustrative and varied significantly between studies and bacterial strains. The data reflects the generally higher potency of later derivatives compared to sulfanilamide.

Table 3: Early Clinical Efficacy of Sulfapyridine in Pneumococcal Pneumonia

| Study Period | Treatment | Case Fatality Rate (%) |

| Pre-sulfonamide era | Supportive care | ~25-30% |

| 1938-1940 | Sulfapyridine | ~5-10% |

Note: This data represents a significant reduction in mortality and highlights the clinical impact of early sulfonamide therapy.

Development of Bacterial Resistance

Soon after the widespread clinical use of sulfonamides, the emergence of resistant bacterial strains was observed. Research into this phenomenon was a critical early application of the study of antimicrobial resistance.

Mechanisms of Resistance:

-

Altered Dihydropteroate Synthase: The most common mechanism is the acquisition of a plasmid-encoded gene (sul1, sul2, or sul3) that codes for a resistant form of DHPS.[10][11][12] This altered enzyme has a low affinity for sulfonamides but can still efficiently bind PABA, rendering the drug ineffective.

-

Increased PABA Production: Some resistant bacteria overproduce PABA, which outcompetes the sulfonamide for the active site of DHPS.

-

Reduced Drug Permeability/Efflux: Less common mechanisms involve changes in the bacterial cell membrane that reduce the uptake of the drug or actively pump it out.

Logical Flow of Plasmid-Mediated Resistance Development

Caption: Development of plasmid-mediated sulfonamide resistance.

Conclusion

The historical research applications of short-acting sulfonamides laid the groundwork for modern antimicrobial chemotherapy. The pioneering studies on their mechanism of action, the development of standardized susceptibility testing, and the early investigations into bacterial resistance established fundamental principles that continue to guide drug development today. While many short-acting sulfonamides have been superseded by more potent and less toxic antibiotics, their legacy as the first class of systemic antibacterial agents is undeniable. The research they spurred not only saved countless lives but also opened up a new frontier in the fight against infectious diseases.

References

- 1. ijesrr.org [ijesrr.org]

- 2. The discovery of the antibacterial agent Prontosil [animalresearch.info]

- 3. Prontosil | Sulfanilamide, Antibacterial, Antiseptic | Britannica [britannica.com]

- 4. researchgate.net [researchgate.net]

- 5. openaccesspub.org [openaccesspub.org]

- 6. karger.com [karger.com]

- 7. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 8. THE MODE OF ACTION OF SULFANILAMIDE ON STREPTOCOCCUS. II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS: I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Sulfonamide resistance mechanism in Escherichia coli: R plasmids can determine sulfonamide-resistant dihydropteroate synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genetic analyses of sulfonamide resistance and its dissemination in gram-negative bacteria illustrate new aspects of R plasmid evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulfacytine: A Microbiological Research Tool - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfacytine, a short-acting sulfonamide antibiotic, presents a valuable, albeit historically rooted, tool for microbiological research. Though discontinued for clinical use in 2006, its well-defined mechanism of action as a competitive inhibitor of dihydropteroate synthetase (DHPS) makes it an excellent candidate for studies on folate biosynthesis, sulfonamide resistance, and as a reference compound in the development of novel anti-infective agents. This document provides a comprehensive technical overview of this compound, including its mechanism of action, historical efficacy, and detailed experimental protocols for its application in a research setting.

Mechanism of Action: Targeting Folate Biosynthesis

This compound, like other sulfonamides, exerts its bacteriostatic effect by targeting the folic acid synthesis pathway, which is essential for bacterial DNA and RNA synthesis.[1][2] As a structural analog of para-aminobenzoic acid (PABA), this compound competitively inhibits the enzyme dihydropteroate synthetase (DHPS).[1] This inhibition prevents the condensation of PABA with dihydropteridine pyrophosphate, a critical step in the formation of dihydropteroic acid, a precursor to folic acid.[1] Mammalian cells are unaffected as they obtain folic acid from their diet, providing the basis for the selective toxicity of sulfonamides.[2]

Caption: this compound competitively inhibits the bacterial enzyme dihydropteroate synthetase.

Quantitative Data

Due to its discontinuation, recent quantitative data for this compound is scarce. The following tables summarize available historical data.

In Vitro Enzyme Inhibition

| Sulfonamide | Inhibition Constant (Ki) against E. coli DHPS |

| Sulfadiazine | 2.5 x 10⁻⁶ M[3] |

| This compound | Data not readily available |

Note: The lower the Ki value, the more potent the inhibitor.

Clinical Efficacy in Uncomplicated Urinary Tract Infections

Clinical trials conducted prior to its discontinuation demonstrated the efficacy of this compound in treating uncomplicated urinary tract infections.

| Study | Drug Regimen | Bacteriological Success Rate | Clinical Success Rate |

| Study 1[4] | 1 gm this compound daily for 10 days | 95% - 100% | 75% - 85% |

| Study 2[5] | 1 gm this compound daily | ~90% | 85% - 90% |

Bacteriological Success: Reduction of urine bacterial count from ≥100,000 to ≤1,000 microorganisms per ml.[4][5] Clinical Success: Abolition of dysuria and frequency of urination, and reduction of pyuria to <10 white blood cells per high power field.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound powder

-

Appropriate solvent for this compound (e.g., DMSO, followed by dilution in broth)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1024 µg/mL) in the appropriate solvent.

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 512 µg/mL to 0.5 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. This can be determined visually or by measuring absorbance with a microplate reader.

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Disc-Agar Diffusion Assay for this compound Susceptibility

This protocol is based on the method described by Heifetz et al. (1971) and standard Kirby-Bauer methodology.

Objective: To qualitatively determine the susceptibility of a bacterial isolate to this compound.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper discs (6 mm diameter)

-

This compound solution of a known concentration

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile swabs

-

Calipers or ruler

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each streaking to ensure even coverage.

-

Disc Preparation and Application: Aseptically apply a sterile paper disc impregnated with a known amount of this compound to the surface of the agar.

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around the disc to the nearest millimeter. The size of the zone indicates the susceptibility of the organism to this compound.

Sulfonamide Resistance Mechanisms

Understanding the mechanisms by which bacteria develop resistance to sulfonamides is crucial for research in this area.

-

Target Modification: Mutations in the folP gene, which encodes for DHPS, can reduce the binding affinity of sulfonamides to the enzyme without significantly affecting the binding of the natural substrate, PABA.

-

Target Overproduction: Bacteria may overproduce PABA, which outcompetes this compound for binding to DHPS.

-

Drug Inactivation: While less common for sulfonamides, some bacteria may acquire enzymes that can inactivate the drug.

-